molecular formula C7H14O2 B1348547 1,1-Dimethoxycyclopentane CAS No. 931-94-2

1,1-Dimethoxycyclopentane

Cat. No.: B1348547
CAS No.: 931-94-2
M. Wt: 130.18 g/mol
InChI Key: AGWFDZMDKNQQHG-UHFFFAOYSA-N
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Description

1,1-Dimethoxycyclopentane is an organic compound with the molecular formula C7H14O2. It is a colorless to almost colorless liquid with a boiling point of approximately 140°C . This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties.

Preparation Methods

1,1-Dimethoxycyclopentane can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

[ \text{Cyclopentanone} + 2 \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

The reaction conditions often include refluxing the mixture to ensure complete conversion of the starting materials . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

1,1-Dimethoxycyclopentane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclopentanone and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to cyclopentanol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1-Dimethoxycyclopentane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Research studies have explored its potential use in biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.

    Medicine: The compound’s derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: This compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxycyclopentane involves its interaction with various molecular targets and pathways. In chemical reactions, the methoxy groups can participate in nucleophilic and electrophilic interactions, facilitating the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electron-donating properties of the methoxy groups, which can stabilize reaction intermediates and transition states .

Comparison with Similar Compounds

1,1-Dimethoxycyclopentane can be compared with other similar compounds, such as:

    Cyclopentanone: The parent compound from which this compound is derived. Cyclopentanone lacks the methoxy groups and has different reactivity and applications.

    Cyclopentanone dimethyl acetal: A related compound with similar structural features but different chemical properties and uses.

    Cyclopentanol: A reduction product of this compound, with distinct chemical behavior and applications.

The uniqueness of this compound lies in its dual methoxy groups, which impart specific reactivity and versatility in various chemical processes .

Properties

IUPAC Name

1,1-dimethoxycyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-8-7(9-2)5-3-4-6-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWFDZMDKNQQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335145
Record name 1,1-Dimethoxycyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-94-2
Record name 1,1-Dimethoxycyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethoxy-cyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyclopentanone (25 g, 0.3 mol) was added at room temperature to a solution of trimethyl ortoformate (33 ml, 0.3 mol) in 60 ml anhydrous MeOH containing 75 mg TsOH. The resulting mixture was allowed to stand at room temperature for 2 hours. After adding MeONa to pH 8-8.5 and removing the MeOH, the remaining portion was distilled in vacuo to give 23.2 g (60%) of pure cyclopentanone dimethyl acetal having a boiling point of 42° C. (8 torr). NMR-1H (δ, ppm) in CDCI3 : 1.43-1.72 m (8H, 4CH2); 3.08 s (6H, 2 OCH3). NMR-13C (6 ppm) in CDCl3 : 22.89 (2CH 2), 33.82 (2CH2), 48.76 (2CH3O), 111.81 (O--C--O).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
MeONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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